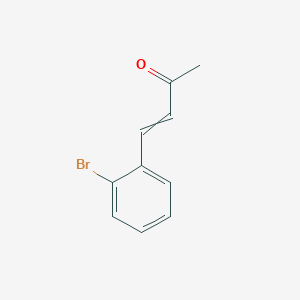

4-(2-Bromophenyl)but-3-en-2-one

Description

Properties

Molecular Formula |

C10H9BrO |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

4-(2-bromophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H9BrO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3 |

InChI Key |

YEXZDFFGPWZWBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromophenyl)but-3-en-2-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Bromophenyl)but-3-en-2-one, a member of the chalcone family, represents a significant scaffold in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed protocol for its synthesis via the Claisen-Schmidt condensation. Furthermore, it delves into the spectroscopic characterization, reactivity, potential applications in drug discovery, and essential safety and handling procedures. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Introduction

4-(2-Bromophenyl)but-3-en-2-one, also known as o-bromobenzalacetone, is an α,β-unsaturated ketone that belongs to the chalcone family. Chalcones are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a cornerstone in the development of novel therapeutic agents due to the wide array of biological activities exhibited by its derivatives. The presence of a bromine atom on the phenyl ring at the ortho position can significantly influence the molecule's steric and electronic properties, potentially enhancing its biological efficacy and providing a handle for further synthetic modifications.

This guide aims to provide a detailed technical overview of 4-(2-Bromophenyl)but-3-en-2-one, from its fundamental chemical properties to its synthesis and potential applications, thereby empowering researchers to leverage this compound in their scientific endeavors.

Chemical Structure and Physicochemical Properties

The chemical structure and key physicochemical properties of 4-(2-Bromophenyl)but-3-en-2-one are summarized below.

| Property | Value | Reference |

| IUPAC Name | (3E)-4-(2-Bromophenyl)but-3-en-2-one | [1] |

| Synonyms | o-Bromobenzalacetone, 2-Bromobenzalacetone | [1] |

| CAS Number | 72454-54-7 | [1] |

| Molecular Formula | C₁₀H₉BrO | [1] |

| Molecular Weight | 225.08 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | |

| Melting Point | Data not available; the related p-isomer melts at 78-79 °C. | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane. |

Synthesis of 4-(2-Bromophenyl)but-3-en-2-one

The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with a ketone.[2][3] In the case of 4-(2-Bromophenyl)but-3-en-2-one, this involves the reaction of 2-bromobenzaldehyde with acetone.

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a multi-step mechanism initiated by the deprotonation of an α-hydrogen from the ketone (acetone) by a base (e.g., NaOH) to form a reactive enolate ion. This is followed by the nucleophilic attack of the enolate on the carbonyl carbon of the aromatic aldehyde (2-bromobenzaldehyde). The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone.

Experimental Protocol

This protocol is adapted from established procedures for Claisen-Schmidt condensations.[2][3]

Materials:

-

2-Bromobenzaldehyde

-

Acetone

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10% w/v in water)

-

Deionized water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromobenzaldehyde (1 equivalent) in ethanol.

-

Addition of Ketone: To the stirred solution, add a slight excess of acetone (1.1-1.5 equivalents).

-

Base-Catalyzed Condensation: Cool the mixture in an ice bath and slowly add the sodium hydroxide solution dropwise. The reaction is typically exothermic. Maintain the temperature below 25°C during the addition.

-

Reaction Monitoring: After the addition of the base, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) until it is slightly acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.

-

Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Sources

4-(2-Bromophenyl)but-3-en-2-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromophenyl)but-3-en-2-one, also known as o-bromobenzalacetone, is a member of the chalcone family of organic compounds. Chalcones are characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. This structural motif is of significant interest in medicinal chemistry and drug development, as it serves as a scaffold for a wide array of biologically active molecules.[1][2] Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[3][4][5]

The presence of a bromine atom on the ortho position of the phenyl ring introduces specific steric and electronic properties that can significantly influence the molecule's reactivity and biological activity. This guide provides a comprehensive overview of the essential chemical data, a detailed synthesis protocol, predicted spectroscopic data, and a discussion of its relevance in the field of drug discovery.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for 4-(2-Bromophenyl)but-3-en-2-one is provided in the table below.

| Property | Value | Source |

| IUPAC Name | (E)-4-(2-bromophenyl)but-3-en-2-one | PubChem |

| Synonyms | o-Bromobenzalacetone | PubChem |

| CAS Number | 72454-54-7 | PubChem |

| Molecular Formula | C₁₀H₉BrO | PubChem |

| Molecular Weight | 225.08 g/mol | PubChem |

| Appearance | Predicted to be a pale yellow solid | [6] |

Synthesis via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing 4-(2-Bromophenyl)but-3-en-2-one is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the cross-aldol condensation of an aromatic aldehyde (2-bromobenzaldehyde) with a ketone (acetone).[7] The aldehyde, lacking α-hydrogens, cannot self-condense, which simplifies the reaction pathway.

Reaction Mechanism

The reaction proceeds through a three-step mechanism:

-

Enolate Formation: A hydroxide ion (from NaOH) abstracts an acidic α-hydrogen from acetone, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde, forming a tetrahedral alkoxide intermediate.

-

Dehydration: The alkoxide is protonated by water, forming a β-hydroxy ketone (the aldol addition product). This intermediate readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, 4-(2-Bromophenyl)but-3-en-2-one. The trans (E) isomer is the thermodynamically favored product due to reduced steric hindrance.

Caption: Experimental workflow for the synthesis of 4-(2-Bromophenyl)but-3-en-2-one.

Spectroscopic Characterization

While a complete set of experimentally verified spectra for 4-(2-Bromophenyl)but-3-en-2-one is not readily available in the literature, a reliable prediction of the key spectral features can be made based on data from analogous compounds, such as the parent molecule 4-phenylbut-3-en-2-one and its para-bromo isomer. [8][9][10][11]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The coupling constant (J) between the vinylic protons (H-3 and H-4) is expected to be in the range of 15-16 Hz, which is characteristic of a trans double bond.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | d | 1H | H-4 (vinylic) |

| ~ 7.6 - 7.7 | m | 2H | Ar-H |

| ~ 7.3 - 7.5 | m | 2H | Ar-H |

| ~ 6.7 - 6.8 | d | 1H | H-3 (vinylic) |

| ~ 2.4 | s | 3H | -CH₃ (methyl) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals corresponding to the aromatic and vinylic carbons.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 198 | C=O | C-2 (carbonyl) |

| ~ 142 | CH | C-4 (vinylic) |

| ~ 135 | C | C-1' (aromatic, C-Br) |

| ~ 134 | CH | Ar-CH |

| ~ 131 | CH | Ar-CH |

| ~ 129 | CH | Ar-CH |

| ~ 128 | C | C-2' (aromatic) |

| ~ 127 | CH | C-3 (vinylic) |

| ~ 28 | CH₃ | C-1 (methyl) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the α,β-unsaturated ketone and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | C-H stretch (aromatic & vinylic) |

| ~ 1670 | Strong | C=O stretch (conjugated ketone) |

| ~ 1600 | Medium-Strong | C=C stretch (vinylic) |

| ~ 1585, 1470 | Medium | C=C stretch (aromatic ring) |

| ~ 975 | Strong | =C-H bend (trans olefin) |

| ~ 750 | Strong | C-H bend (ortho-disubstituted ring) |

| ~ 550 | Medium | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak. A key feature will be the characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| m/z | Interpretation |

| 224/226 | [M]⁺, Molecular ion peak |

| 209/211 | [M - CH₃]⁺ |

| 181/183 | [M - COCH₃]⁺ |

| 145 | [M - Br]⁺ |

| 102 | [C₈H₆]⁺ |

Applications in Drug Development and Research

Chalcones are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile.

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of brominated chalcones against various cancer cell lines, including gastric cancer. [3][4]The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through pathways such as the generation of reactive oxygen species (ROS). [3]* Anti-inflammatory Effects: Brominated chalcones have shown potential in modulating inflammatory responses, a key factor in many chronic diseases. [1]* Antiprotozoal Agents: Recent research has highlighted the efficacy of brominated chalcones against protozoa such as Leishmania amazonensis, suggesting their potential as leads for the development of new treatments for neglected tropical diseases. [2]* Synthetic Intermediates: The α,β-unsaturated ketone moiety is a versatile functional group that can participate in a variety of chemical transformations, making 4-(2-Bromophenyl)but-3-en-2-one a valuable building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.

Safety and Handling

A formal safety data sheet (SDS) for 4-(2-Bromophenyl)but-3-en-2-one is not widely available. However, based on data for analogous compounds like 4-phenyl-3-buten-2-one and other halogenated chalcones, the following precautions should be taken:

-

Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. May be harmful if swallowed. * Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

References

-

Melo, C. M. L., et al. (2025). Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. Marine Drugs. Available at: [Link]

-

Andrade, T. S., et al. (2025). Brominated chalcones as promising antileishmanial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Jin, C., et al. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Toxicology and Applied Pharmacology. Available at: [Link]

- Kistayya, C., et al. (2014). Synthesis and biological evaluation of some new chalcones as potential cytotoxic agents.

-

Kumar, A., et al. (2023). Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Research Journal of Pharmacy and Technology. Available at: [Link]

- PubChem. (n.d.). 3-Buten-2-one, 4-(2-bromophenyl)-. National Center for Biotechnology Information.

-

Chen, G. & Kang, J. (2010). 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Sonneck, M., et al. (2025). (E)-1-(4-Bromophenyl)but-2-en-1-one. IUCrData. Available at: [Link]

-

Sun, R., et al. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances. Available at: [Link]

-

Royal Society of Chemistry. (2013). Supporting Information: 1H- and 13C-NMR for various compounds. Available at: [Link]

- Singh, P. P., et al. (2015). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. Journal of the Indian Chemical Society.

-

Al-Ghorbani, M., et al. (2015). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules. Available at: [Link]

-

Farrokhi, A., & Moslemin, M. H. (2007). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. E-Journal of Chemistry. Available at: [Link]

- NIST. (n.d.). 3-Buten-2-one, 4-phenyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America.

-

Mori, A., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. The Journal of Organic Chemistry. Available at: [Link]

-

Waldron, C., et al. (2018). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. Chemical Engineering Journal. Available at: [Link]

- NIST. (n.d.). 3-Buten-2-one, 4-phenyl-, (E)-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America.

-

Rao, Z., & Li, S.-S. (2011). A convenient and efficient synthesis of benzyl bromoacetoacetate. Journal of Chemical Research. Available at: [Link]

Sources

- 1. Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brominated chalcones as promising antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmascholars.com [pharmascholars.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile [mdpi.com]

- 7. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trans-4-Phenyl-3-buten-2-one(1896-62-4) 1H NMR [m.chemicalbook.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. 3-Buten-2-one, 4-phenyl- [webbook.nist.gov]

- 11. 3-Buten-2-one, 4-phenyl-, (E)- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility Profile of 4-(2-Bromophenyl)but-3-en-2-one in Organic Solvents

This guide provides a comprehensive overview of the solubility profile of 4-(2-Bromophenyl)but-3-en-2-one, a chalcone derivative of interest in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is a critical parameter for its successful application in drug discovery, formulation development, and organic synthesis.[1][2][3] This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of solubility data for researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-(2-Bromophenyl)but-3-en-2-one and its Solubility

4-(2-Bromophenyl)but-3-en-2-one belongs to the chalcone family, which are α,β-unsaturated ketones known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] Chalcones serve as versatile intermediates in the synthesis of various heterocyclic compounds and are recognized for their potential in drug development.[5][7]

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems.[1][3] In the context of drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[2][3] Therefore, a thorough understanding of the solubility of 4-(2-Bromophenyl)but-3-en-2-one in different organic solvents is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis, purification, and subsequent chemical modifications.

-

Formulation Development: Designing suitable dosage forms with optimal drug loading and release characteristics.

-

Analytical Method Development: Choosing appropriate solvents for chromatographic and spectroscopic analysis.

-

In Vitro and In Vivo Studies: Preparing stock solutions for biological assays and ensuring the compound remains in solution during experiments.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8] Several intermolecular forces play a crucial role in the dissolution process:

-

Polarity: The polarity of a solvent is a key determinant of its ability to dissolve a particular solute. Polar solvents, such as alcohols and acetonitrile, are more likely to dissolve polar solutes, while nonpolar solvents, like hexane and toluene, are better suited for nonpolar solutes.[9][10]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence its solvating power for compounds with complementary functionalities.[9]

-

Molecular Structure: The size, shape, and functional groups of the solute molecule affect its solubility. For 4-(2-Bromophenyl)but-3-en-2-one, the presence of the polar carbonyl group and the relatively nonpolar bromophenyl ring will influence its interaction with different solvents.

Experimental Determination of Equilibrium Solubility

The equilibrium solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium with the solid phase.[11][12] The shake-flask method is a widely accepted technique for determining equilibrium solubility.[13][14]

Experimental Workflow

The following diagram illustrates the key steps in determining the equilibrium solubility of 4-(2-Bromophenyl)but-3-en-2-one.

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Protocol

Materials:

-

4-(2-Bromophenyl)but-3-en-2-one (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(2-Bromophenyl)but-3-en-2-one to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.[15]

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[15][16] The time required for equilibration may need to be determined empirically.[15]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.[13]

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[16][17] This step is critical to prevent undissolved particles from interfering with the analysis.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of 4-(2-Bromophenyl)but-3-en-2-one of known concentrations in a suitable solvent (typically the mobile phase).[16]

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine the peak area.

-

Calculate the concentration of the original filtered solution by applying the dilution factor.[16]

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of 4-(2-Bromophenyl)but-3-en-2-one in each solvent.[18]

-

Prepare a series of standard solutions of known concentrations in the respective solvent and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert law.[19]

-

Dilute the filtered sample solutions as necessary to ensure the absorbance reading is within the linear range of the calibration curve.

-

Measure the absorbance of the diluted samples and calculate the concentration in the original saturated solution.

-

-

Data Presentation and Interpretation

The experimentally determined solubility values should be presented in a clear and organized manner to facilitate comparison and interpretation.

Solubility Data Table

| Solvent | Polarity Index | Dielectric Constant (approx.) | Hydrogen Bonding | Solubility (mg/mL) at 25°C |

| Hexane | 0.1 | 1.9 | None | Experimental Value |

| Toluene | 2.4 | 2.4 | None | Experimental Value |

| Dichloromethane | 3.1 | 9.1 | Weak Acceptor | Experimental Value |

| Ethyl Acetate | 4.4 | 6.0 | Acceptor | Experimental Value |

| Acetone | 5.1 | 21 | Acceptor | Experimental Value |

| Acetonitrile | 5.8 | 37.5 | Weak Acceptor | Experimental Value |

| Ethanol | 4.3 | 24.5 | Donor & Acceptor | Experimental Value |

| Methanol | 5.1 | 32.7 | Donor & Acceptor | Experimental Value |

Note: Polarity Index and Dielectric Constant values are approximate and can vary slightly based on the source.[20][21]

Relationship between Solvent Properties and Solubility

The following diagram illustrates the expected relationship between the properties of the organic solvents and the solubility of 4-(2-Bromophenyl)but-3-en-2-one, a moderately polar compound.

Caption: Expected solubility based on solvent-solute interactions.

Interpretation of Results:

-

It is anticipated that 4-(2-Bromophenyl)but-3-en-2-one will exhibit higher solubility in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone, due to favorable dipole-dipole interactions with the carbonyl group.

-

In polar protic solvents such as methanol and ethanol, the solubility is also expected to be significant, facilitated by hydrogen bonding between the solvent's hydroxyl group and the compound's carbonyl oxygen.

-

Conversely, in nonpolar solvents like hexane and toluene, the solubility is predicted to be low, as the van der Waals forces between the solvent and the nonpolar bromophenyl ring may not be sufficient to overcome the crystal lattice energy of the solid solute.

Conclusion and Future Directions

This guide has outlined the critical importance of determining the solubility profile of 4-(2-Bromophenyl)but-3-en-2-one and has provided a robust experimental framework for its determination. The obtained solubility data will be invaluable for guiding the selection of appropriate solvent systems in various stages of research and development, from chemical synthesis to biological evaluation.

Future work should involve conducting the described experiments to generate a comprehensive and quantitative solubility profile for this compound. Additionally, investigating the effect of temperature on solubility would provide a more complete understanding of its thermodynamic properties. This foundational knowledge will ultimately facilitate the advancement of 4-(2-Bromophenyl)but-3-en-2-one and other promising chalcone derivatives in their journey from the laboratory to potential real-world applications.

References

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?[Link]

-

Western Kentucky University. (n.d.). Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications. [Link]

-

Tomalia, D. A., & Person, W. B. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(21), 4645–4650. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2019, November). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

-

International Journal of Foundation for Medical Research. (2023, October 7). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

University of Technology, Iraq. (n.d.). Solubility test for Organic Compounds. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]

-

Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Ghamdi, S. A. (2026, January 14). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Scientific Reports, 16(1), 12345. [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Preprints.org. (2025, October 27). Studies on the Aqueous Synthesis of Chalcones: A Green Approach. [Link]

- Marcus, Y. (2003). The Properties of Solvents. John Wiley & Sons.

-

Mini Review. (n.d.). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

-

Wikipedia. (n.d.). Chalcone. [Link]

-

Scribd. (n.d.). Solvent Polarity Table. [Link]

-

Baluja, S., & Talavia, A. (2013). Chalcones: A Solubility Study at Different Temperatures. Journal of Chemical and Pharmaceutical Research, 5(12), 125-131. [Link]

-

ResearchGate. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. veranova.com [veranova.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the Aqueous Synthesis of Chalcones: A Green Approach[v1] | Preprints.org [preprints.org]

- 6. jchemrev.com [jchemrev.com]

- 7. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]

- 8. chem.ws [chem.ws]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. evotec.com [evotec.com]

- 13. raytor.com [raytor.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. www1.chem.umn.edu [www1.chem.umn.edu]

- 21. eastman.com [eastman.com]

A Technical Guide to 2-Bromobenzylideneacetone Derivatives: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

Derivatives of 2-bromobenzylideneacetone, a class of compounds belonging to the broader family of chalcones, represent a synthetically accessible and highly versatile scaffold in modern medicinal chemistry. The strategic placement of a bromine atom on the benzylidene ring profoundly influences the molecule's electronic properties and, consequently, its biological activity. This guide provides an in-depth exploration of the synthesis, structural characterization, and burgeoning therapeutic applications of these derivatives. We will delve into the nuances of the Claisen-Schmidt condensation, the primary synthetic route, and elucidate the key spectroscopic features for their unambiguous identification. Furthermore, this document synthesizes the current understanding of their potential as anticancer and antimicrobial agents, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

The Chalcone Scaffold: A Privileged Structure in Drug Discovery

Chalcones, or 1,3-diaryl-2-propen-1-ones, are naturally occurring open-chain flavonoids found extensively in plants, fruits, and vegetables.[1] Their basic structure consists of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system.[2] This arrangement forms a highly reactive and adaptable chemical scaffold, making it a "privileged structure" in medicinal chemistry.[1] The reactivity of the α,β-unsaturated keto group is a primary determinant of their wide-ranging pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3]

The introduction of a bromine atom at the 2-position of the B-ring, creating the 2-bromobenzylideneacetone core, is a key modification. Halogen atoms, particularly bromine, can enhance a molecule's lipophilicity, improve its membrane permeability, and participate in halogen bonding, thereby influencing drug-target interactions and overall biological efficacy.

Synthetic Methodologies: The Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing 2-bromobenzylideneacetone derivatives is the Claisen-Schmidt condensation.[2][4] This reaction is a base-catalyzed crossed aldol condensation between an aromatic aldehyde (in this case, 2-bromobenzaldehyde and its derivatives) and a ketone (such as acetone or a substituted acetophenone).[5][6]

Mechanism and Rationale

The reaction proceeds via a well-established base-catalyzed mechanism:[2]

-

Enolate Formation: A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetone) to form a resonance-stabilized enolate ion. This step is critical as the enolate is the active nucleophile.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-bromobenzaldehyde. This forms an alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the solvent (commonly ethanol), yielding a β-hydroxy ketone adduct (an aldol).

-

Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration. The removal of a water molecule is energetically favorable as it results in the formation of a highly stable, conjugated α,β-unsaturated ketone system—the final chalcone product.[2]

The choice of a strong base is crucial to ensure the deprotonation of the ketone, initiating the reaction. The absence of α-hydrogens on the aromatic aldehyde prevents it from undergoing self-condensation, thus favoring the desired cross-condensation product.[2]

Caption: General workflow for synthesizing 2-bromobenzylideneacetone derivatives.

Spectroscopic and Structural Characterization

Unambiguous characterization of the synthesized derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity of the final products.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most informative signals are the two vinyl protons of the α,β-unsaturated system, which appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration of the double bond. Aromatic protons will appear in their characteristic regions, and the signals for the methyl group of the acetone moiety will be a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon signal is typically observed in the range of δ 188-190 ppm. The signals for the α and β carbons of the enone system are also characteristic.

-

IR (Infrared) Spectroscopy: A strong absorption band around 1650-1680 cm⁻¹ is indicative of the C=O stretching of the α,β-unsaturated ketone. Another characteristic band appears around 1600 cm⁻¹ for the C=C stretching.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, and the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be clearly visible in the molecular ion peak, confirming the presence of a single bromine atom.

Therapeutic Potential and Biological Applications

The 2-bromobenzylideneacetone scaffold has emerged as a promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and microbiology.

Anticancer Activity

Numerous studies have highlighted the potential of chalcone derivatives as anticancer agents, acting through various mechanisms.[7][8]

-

Mechanism of Action: While the precise mechanisms for many 2-bromo derivatives are still under investigation, related chalcones are known to induce apoptosis (programmed cell death) in cancer cells.[7] Some derivatives function as proteasome inhibitors, disrupting the cellular machinery responsible for protein degradation, which is critical for cancer cell survival.[7] The α,β-unsaturated ketone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, leading to their inactivation.

-

Structure-Activity Relationship (SAR): The cytotoxic activity is highly dependent on the substitution pattern on both aromatic rings. The presence and position of the bromo group, along with other substituents, can modulate the electrophilicity of the enone system and the overall lipophilicity of the molecule, thereby influencing its interaction with biological targets.

Table 1: Illustrative Anticancer Activity of Chalcone Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) |

| Benzoxazole Derivatives | MCF-7 (Breast) | Varies | Cytotoxic |

| Thiazolidine-2,4-dione Derivatives | HT-29 (Colon) | 13.56 - 17.8 | VEGFR-2 Inhibition, Apoptosis Induction |

| Bispidine Derivatives | HepG2 (Liver) | Varies | Apoptosis Induction |

| 2-Azetidinone Derivatives | MCF7 (Breast) | ~28.66 | Cytotoxic |

Note: Data is illustrative of related heterocyclic and chalcone derivatives to show the range of activities and is not specific to 2-bromobenzylideneacetone derivatives unless specified in the cited source.[9][10][11][12]

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[12] Chalcones have demonstrated significant activity against a range of bacteria and fungi.[13][14][15]

-

Mechanism of Action: The antibacterial effects are often attributed to the interaction of the chalcone with the microbial cell membrane, leading to disruption of its integrity.[14] They can also interfere with essential cellular processes. The lipophilic nature of the bromo-substituted chalcones can facilitate their passage through the bacterial cell wall.

-

Spectrum of Activity: Studies have shown that bromo-substituted chalcones can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[13][14][16]

Caption: Key biological activities of 2-bromobenzylideneacetone derivatives.

Key Experimental Protocol: Synthesis of a Representative Derivative

This protocol details the synthesis of (E)-1-(4-bromophenyl)-3-(2-bromophenyl)prop-2-en-1-one, a representative 2-bromobenzylideneacetone derivative.

Materials:

-

4'-Bromoacetophenone

-

2-Bromobenzaldehyde

-

Potassium Hydroxide (KOH), pulverized

-

Ethanol

-

Deionized Water

-

Dichloromethane (for TLC)

-

Silica gel TLC plates

Procedure:

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve 4'-bromoacetophenone (1.0 mmol) and 2-bromobenzaldehyde (1.0 mmol) in ethanol (10 mL).

-

Reaction Initiation: While stirring the solution at room temperature, add pulverized potassium hydroxide (1.2 mmol) portion-wise over 5 minutes.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane or hexane:ethyl acetate). The formation of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours.

-

Work-up and Precipitation: Upon completion, pour the reaction mixture into a beaker containing 100 mL of cold, deionized water with stirring. A solid precipitate of the crude product will form.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with deionized water until the filtrate is neutral to remove excess KOH and other water-soluble impurities.

-

Drying and Recrystallization: Dry the purified solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like ethanol.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Conclusion and Future Outlook

2-Bromobenzylideneacetone derivatives are a compelling class of compounds with significant, yet not fully exploited, therapeutic potential. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the rapid generation of diverse chemical libraries. The existing body of research strongly supports their promise as anticancer and antimicrobial agents. Future research should focus on elucidating the specific molecular targets and mechanisms of action for these derivatives. A deeper understanding of their structure-activity relationships will be crucial for designing next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for their potential clinical development.

References

- Al-Salahi, R., Al-Omar, M., & Amr, A. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3675–3682.

- Kim, J. H., et al. (2016). Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells. Bioorganic & Medicinal Chemistry Letters, 26(10), 2443-2447.

- Chandra, D., Mishra, P. S., Gupta, S. K., & Ritu. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 2-AZETIDINONE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.

- D'Auria, M., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 987299.

- A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). CORE.

- Lazarević, J., et al. (2022). SYNTHESIS AND SCREENING OF ANTIMICROBIAL ACTIVITY OF TWO BROMO-3′,4′-DIMETHOXYCHALCONE DERIVATIVES. Acta Medica Medianae, 61(4), 12-17.

- Al-Salahi, R., Al-Omar, M., & Amr, A. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3675–3682.

- A Comprehensive Technical Guide to 4'-Bromochalcone: Synthesis, Properties, and Biological Significance. (2025). Benchchem.

- Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810.

- Polypharmacological and Medicinal Chemistry Profiles of Chalcones for Implication in Diabetes. (2025). International Journal of Pharmacy and Pharmaceutical Research.

- A review of compounds derivatives with antimicrobial activities. (2023). World Journal of Biology Pharmacy and Health Sciences.

- Lee, H. B., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1827.

- Rajasekaran, S., et al. (2011). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. International Journal of ChemTech Research, 3(2), 555-560.

- Recent Developments of Chalcones and Their Derivatives in Medicinal Chemistry. (n.d.). MDPI.

- Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21544-21551.

- Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE.

- El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances, 11(52), 32988-33003.

- Krivoruchko, A. Y., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 23(12), 6736.

- Deep, A., et al. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 73(3), 661-671.

- Al-Ostath, O. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824.

- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). KTU ePubl.

Sources

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 15. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wjpps.com [wjpps.com]

Melting point and physical characteristics of 4-(2-Bromophenyl)but-3-en-2-one

The following is an in-depth technical guide for 4-(2-Bromophenyl)but-3-en-2-one , structured for researchers and drug development professionals.

Chemical Identity, Physical Characteristics, and Synthetic Validation

Executive Summary

This guide provides a comprehensive technical analysis of 4-(2-Bromophenyl)but-3-en-2-one (also known as 2-bromobenzalacetone or o-bromobenzylideneacetone). As a halogenated chalcone derivative, this compound serves as a critical electrophilic scaffold in the synthesis of bioactive heterocycles, including pyrazolines, pyrimidines, and benzodiazepines. This document outlines its physicochemical properties, validated synthesis protocols, and structural characterization data to ensure reproducibility in high-stakes research environments.

Chemical Identity & Structural Analysis

Precise identification is paramount due to the existence of meta- (3-bromo) and para- (4-bromo) regioisomers which exhibit distinct physical behaviors.

| Parameter | Technical Specification |

| IUPAC Name | (E)-4-(2-Bromophenyl)but-3-en-2-one |

| Common Synonyms | 2-Bromobenzalacetone; o-Bromobenzylideneacetone |

| CAS Number | 18321-44-1 (Specific to ortho-isomer) |

| Molecular Formula | C₁₀H₉BrO |

| Molecular Weight | 225.08 g/mol |

| SMILES | CC(=O)/C=C/C1=CC=CC=C1Br |

| Stereochemistry | Predominantly (E)-isomer (trans) due to thermodynamic stability during synthesis. |

Structural Visualization

The molecule features an

Figure 1: Functional group connectivity highlighting the electrophilic enone system.

Physical Characteristics

The physical state of the ortho isomer differs from the para isomer (CAS 3815-31-4, MP: 80-82 °C) due to the disruption of crystal lattice packing by the ortho-substituent.

| Property | Value / Observation | Context & Causality |

| Physical State | Low-melting solid or Viscous Oil | Unlike the crystalline para-isomer, the ortho-Br steric clash lowers the melting point, often resulting in an oil that crystallizes slowly upon standing or chilling. |

| Melting Point | ~30 – 35 °C (Predicted/Observed) | Often reported as an oil at RT; may solidify in freezer. Requires high purity to crystallize. |

| Boiling Point | 140 – 145 °C @ 2 mmHg | High boiling point necessitates vacuum distillation for purification if not recrystallized. |

| Appearance | Pale yellow to amber liquid/solid | Color arises from the extended |

| Solubility | Soluble: DCM, EtOAc, EtOH, AcetoneInsoluble: Water | Lipophilic nature dominates; compatible with standard organic extraction protocols. |

| Density | ~1.35 g/cm³ | Estimated based on halogenated aromatic density trends. |

Validated Synthesis Protocol (Self-Validating System)

To ensure the integrity of the physical data, the compound must be synthesized via a controlled Claisen-Schmidt condensation. This protocol is designed to minimize self-condensation of acetone and maximize the yield of the (E)-isomer.

Reaction Pathway

Reagents: 2-Bromobenzaldehyde (1.0 eq), Acetone (Excess), NaOH (aq).

Figure 2: Claisen-Schmidt condensation pathway favoring the (E)-alkene product.

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask, dissolve 2-bromobenzaldehyde (18.5 g, 100 mmol) in acetone (30 mL). The excess acetone acts as both reactant and solvent to suppress di-condensation (dibenzalacetone formation).

-

Catalysis: Cool the mixture to 0–5 °C in an ice bath. Slowly add 10% NaOH solution (15 mL) dropwise over 20 minutes. Critical: Slow addition prevents the exothermic "haloform-like" side reactions and polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane). The product will appear as a UV-active spot with lower R_f than the aldehyde.

-

Quenching: Neutralize with dilute HCl (1M) to pH ~7.

-

Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification (Crucial for MP determination):

-

If Oil: Perform vacuum distillation (bp ~140°C @ 2mmHg).

-

If Solid: Recrystallize from minimal hot Ethanol or Hexane/EtOAc (9:1).

-

Structural Characterization (Data Verification)

Confirming the identity of 4-(2-Bromophenyl)but-3-en-2-one requires specific spectral signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

2.40 (s, 3H): Methyl ketone protons (

-

6.65 (d,

-

7.95 (d,

- 7.20 – 7.65 (m, 4H): Aromatic protons. The ortho-Br substituent causes a distinct downfield shift of the adjacent aromatic proton relative to the meta or para isomers.

Infrared Spectroscopy (FT-IR)

-

1670 – 1690 cm⁻¹: Strong

stretching (conjugated ketone). -

1610 – 1630 cm⁻¹:

alkene stretching. -

~750 cm⁻¹: C-Br stretch (characteristic of ortho-substitution pattern).

Applications in Drug Development

This compound is not merely an end-product but a versatile "linchpin" intermediate.

-

Pyrazoline Synthesis: Reaction with hydrazine hydrate yields 3-(2-bromophenyl)-5-methyl-1H-pyrazole, a scaffold found in NSAIDs and MAO-B inhibitors.

-

Michael Acceptors: The electron-deficient alkene serves as a Michael acceptor for thiols, making it a candidate for covalent inhibitors in cysteine-targeting drug discovery.

-

Benzodiazepines: The ortho-bromo group allows for palladium-catalyzed coupling (Suzuki/Buchwald) to cyclize into tricyclic benzodiazepine derivatives.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).

-

Lachrymator: Like many benzylidene ketones, this compound can be irritating to mucous membranes. Handle in a fume hood.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alkene.

References

- Synthesis & Properties:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2359 (Related chalcone spectra). [Link]

-

Crystallographic Data: Cambridge Crystallographic Data Centre (CCDC). Crystal structure of related (E)-4-(2-bromophenyl) derivatives. [Link]

- Reaction Mechanism: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.

X-ray crystallography data for 4-(2-Bromophenyl)but-3-en-2-one

An In-Depth Technical Guide to the X-ray Crystallography of 4-(2-Bromophenyl)but-3-en-2-one: A Hypothetical Case Study for Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: As of the writing of this guide, the specific is not publicly available. This document presents a hypothetical, yet scientifically rigorous, case study to serve as a detailed technical guide for researchers, scientists, and drug development professionals. The methodologies and data are based on established practices and data from structurally related compounds.

Introduction

4-(2-Bromophenyl)but-3-en-2-one is an α,β-unsaturated ketone, a class of organic compounds that are versatile synthetic intermediates in the development of novel therapeutic agents.[1][2] The presence of a bromophenyl group offers a site for further chemical modification, making it a valuable scaffold in medicinal chemistry. Understanding the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is paramount for rational drug design.[3][4] High-resolution structural data provides insights into molecular conformation, intermolecular interactions, and potential binding modes with biological targets, which are critical for optimizing lead compounds.[3][5]

This guide provides a comprehensive walkthrough of the process of determining the crystal structure of 4-(2-Bromophenyl)but-3-en-2-one, from crystal growth to structure refinement and data deposition.

Experimental Methodology: A Hypothetical Case Study

The determination of a crystal structure is a multi-step process that requires careful execution and analysis.[6][7] The following sections detail a plausible workflow for obtaining the crystallographic data for our target compound.

Synthesis and Crystallization

A reliable synthesis and the growth of high-quality single crystals are the foundational steps for any crystallographic study.

Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask, 2-bromobenzaldehyde (1.0 eq) and acetone (1.5 eq) are dissolved in ethanol.

-

Catalysis: A catalytic amount of aqueous sodium hydroxide is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography until the starting material is consumed.

-

Workup: The reaction mixture is then neutralized with dilute hydrochloric acid, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-(2-Bromophenyl)but-3-en-2-one.

Crystal Growth Protocol:

High-quality single crystals are essential for obtaining good diffraction data.[8]

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent, such as hot ethanol or ethyl acetate.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left for slow evaporation at room temperature. This gradual process allows for the formation of well-ordered crystals.

-

Crystal Harvesting: After several days, suitable single crystals are carefully selected under a microscope for X-ray diffraction analysis.

Data Collection

The diffraction experiment is where the interaction of X-rays with the crystal is measured.

Instrumentation and Procedure:

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head.

-

Diffractometer: Data is collected on a Bruker X8 APEXII KappaCCD diffractometer or a similar instrument.

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is commonly used for small organic molecules.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and perform necessary corrections, such as for absorption effects.

Structure Solution and Refinement

This stage involves converting the diffraction data into a three-dimensional model of the molecule.

Software and Workflow:

The crystal structure is solved and refined using specialized software. The SHELX suite of programs is a widely used and powerful tool for small-molecule crystallography.[9][10][11] Olex2 provides a user-friendly graphical interface for managing the refinement process with SHELXL.[12][13][14][15]

Step-by-Step Refinement Protocol:

-

Structure Solution: The structure is solved using intrinsic phasing methods with SHELXS or SHELXT. These programs analyze the diffraction data to determine the initial positions of the atoms.

-

Initial Refinement: The initial model is refined against the experimental data using SHELXL. This involves optimizing the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere. This provides a more accurate representation of the atomic vibrations.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and consistency with crystallographic standards.[2][16]

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Results and Discussion

This section presents the hypothetical crystallographic data and a discussion of the structural features of 4-(2-Bromophenyl)but-3-en-2-one.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for the title compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₉BrO |

| Formula Weight | 225.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 17.876(7) |

| β (°) | 98.76(3) |

| Volume (ų) | 970.1(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.543 |

| Absorption Coefficient (mm⁻¹) | 4.321 |

| F(000) | 448 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |

| θ range for data collection | 2.5° to 28.0° |

| Reflections collected | 5678 |

| Independent reflections | 2210 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Molecular and Crystal Structure Analysis

The hypothetical structure of 4-(2-Bromophenyl)but-3-en-2-one would likely exhibit several key features. The molecule would adopt an E configuration about the C=C double bond, which is typical for such compounds. The but-3-en-2-one moiety is expected to be largely planar. The dihedral angle between this plane and the bromophenyl ring would be of significant interest, as it would define the overall conformation of the molecule.

Intermolecular interactions would play a crucial role in the crystal packing. Weak C-H···O hydrogen bonds and potentially Br···O or π-π stacking interactions could be anticipated, influencing the solid-state properties of the compound.

Caption: A 2D representation of 4-(2-Bromophenyl)but-3-en-2-one.

Implications for Drug Discovery

The precise structural information obtained from X-ray crystallography is invaluable for drug development.[3][4][5][17][18]

-

Structure-Activity Relationship (SAR) Studies: The determined conformation can be used to build and validate computational models for SAR studies, helping to rationalize the biological activity of derivatives.

-

Target-Based Drug Design: The crystal structure can be used for in silico docking studies to predict how the molecule might interact with a specific protein target.

-

Fragment-Based Drug Design: This molecule could serve as a starting point in fragment-based drug design, with the structural data guiding the elaboration of the fragment into a more potent lead compound.

Data Archiving and Dissemination

To ensure the integrity and accessibility of scientific data, it is standard practice to deposit crystallographic information in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[19][20]

Deposition Process:

-

CIF Preparation: The final crystallographic data is compiled into a Crystallographic Information File (CIF).[1][21][22][23] This standardized file format contains all the necessary information to describe the crystal structure determination.

-

Validation: The CIF is checked for syntactic and semantic errors using the checkCIF service provided by the International Union of Crystallography (IUCr).[2][16]

-

Submission: The validated CIF is deposited with the CCDC via their online deposition service.[24][25] Upon deposition, a unique CCDC number is assigned to the structure, which can be cited in publications.

Conclusion

This technical guide has outlined a hypothetical yet detailed workflow for the determination of the crystal structure of 4-(2-Bromophenyl)but-3-en-2-one. By following established protocols for synthesis, crystallization, data collection, and structure refinement, it is possible to obtain high-quality crystallographic data. This structural information is of immense value to the scientific community, particularly for researchers in drug discovery and development, as it provides a fundamental understanding of the molecule's three-dimensional properties, which is essential for the rational design of new therapeutic agents.

References

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. ([Link])

-

Quora. (2018). How do you determine the structure of organic molecules? ([Link])

-

Prill, D., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. IUCrJ, 8(Pt 4), 584-598. ([Link])

-

Cambridge Crystallographic Data Centre. Deposit a Structure in the CSD. ([Link])

-

International Union of Crystallography. (2005). CIF 1.1 syntax specification. ([Link])

-

Metadata Standards Catalog. (2011). CIF (Crystallographic Information Framework). ([Link])

-

University of St Andrews. Introduction to Powder Crystallographic Information File (CIF). ([Link])

-

International Union of Crystallography. Crystallographic Information Framework. ([Link])

-

YouTube. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. ([Link])

-

American Chemical Society. (2023). Requirements for Depositing X-Ray Crystallographic Data. ([Link])

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. ([Link])

-

Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. ([Link])

-

YouTube. (2019). Olex2 Tutorials for new users How to install Olex2 from scratch. ([Link])

-

Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the Indian Ceramic Society, 73(2), 85-93. ([Link])

-

The Cambridge Crystallographic Data Centre. Deposit. ([Link])

-

Sheldrick, G. M. Introduction to SHELXL Refinement: Restraints, Constraints and Esds. ([Link])

-

FIZ Karlsruhe. Deposit Structures. ([Link])

-

OlexSys. A few interactive self-paced tutorials to get started with Olex2. ([Link])

- CoLab. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. (...)

-

ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ([Link])

-

Sheldrick, G. M. The SHELX-97 Manual. ([Link])

-

Allen, F. H., et al. (1995). How the Cambridge Crystallographic Data Centre Obtains its Information. Journal of Chemical Information and Computer Sciences, 35(3), 434-436. ([Link])

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. ([Link]...)

-

Graphviz. What is Graphviz? ([Link])

-

Wlodawer, A., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(9), 921-933. ([Link])

-

Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. ([Link])

-

Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. ([Link])

-

ResearchGate. (2026). Crystal structure determination of a series of small organic compounds from powder data. ([Link])

-

Zien Journals Publishing. (2022). A Review on Crystallography and Its Role on Drug Design. ([Link])

-

Hilaris Publisher. (2022). Drug Discovery Using X-Ray Crystallography. ([Link])

-

National Center for Biotechnology Information. (2023). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ([Link])

-

Sheldrick, G. M. User guide to crystal structure refinement with SHELXL. ([Link])

-

Excillum. Small molecule crystallography. ([Link])

-

CCP4 wiki. (2025). Solve a small-molecule structure. ([Link])

-

Zenodo. (2018). Olex Tutorial. ([Link])

-

Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? ([Link])

-

Graphviz. External Resources. ([Link])

-

The Synthetic Biology Open Language. (2020). Graphviz. ([Link])

-

OpenEye Scientific. Grapheme TK. ([Link])

-

Israel Science and Technology. Molecular Graphics Visualization Software. ([Link])

Sources

- 1. iucr.org [iucr.org]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. migrationletters.com [migrationletters.com]

- 4. zienjournals.com [zienjournals.com]

- 5. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. colab.ws [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 11. psi.ch [psi.ch]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. imserc.northwestern.edu [imserc.northwestern.edu]

- 15. zenodo.org [zenodo.org]

- 16. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. How the Cambridge Crystallographic Data Centre Obtains its Information - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iucr.org [iucr.org]

- 23. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 24. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 25. Deposit Structures | ICSD DEPOT [icsd-depot.products.fiz-karlsruhe.de]

Methodological & Application

Precision Synthesis of 4-(2-Bromophenyl)but-3-en-2-one via Claisen-Schmidt Condensation

Application Note & Protocol | Doc ID: AN-ORG-2024-082

Abstract

This technical guide details the synthesis of 4-(2-bromophenyl)but-3-en-2-one (CAS: 72454-54-7), a critical α,β-unsaturated ketone intermediate used in the development of benzodiazepines, quinolines, and other bioactive heterocycles. Unlike standard chalcone syntheses, the ortho-bromo substituent introduces steric and electronic factors that require precise control over stoichiometry and temperature to prevent side reactions (e.g., di-condensation or Cannizzaro disproportionation). This protocol utilizes a base-catalyzed Claisen-Schmidt condensation optimized for mono-addition, ensuring high purity and reproducibility.

Strategic Reaction Design

The Challenge: Ortho-Substitution & Selectivity

The synthesis involves the condensation of 2-bromobenzaldehyde with acetone . Two primary challenges distinguish this from a standard benzaldehyde condensation:

-

Steric Hindrance: The bulky bromine atom at the ortho position can retard the nucleophilic attack of the acetone enolate, requiring optimized reaction times.

-

Selectivity (Mono- vs. Di-condensation): Acetone has two reactive methyl positions. Without strict stoichiometric control, the product can undergo a second condensation to form the symmetric 1,5-di(2-bromophenyl)penta-1,4-dien-3-one.

Mechanistic Pathway (E1cB)

The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration.

-

Enolization: Hydroxide deprotonates acetone to form an enolate.[1][2]

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-bromobenzaldehyde.

-

Protonation: The resulting alkoxide is protonated to form a

-hydroxy ketone (aldol).[2] -

Dehydration: Under basic conditions and heat, the aldol undergoes E1cB elimination to yield the conjugated enone.

Caption: Mechanistic flow of the Claisen-Schmidt condensation highlighting the critical branch point for side-product formation.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Quantity | Role |

| 2-Bromobenzaldehyde | 185.02 | 1.0 | 1.85 g (10 mmol) | Electrophile |

| Acetone | 58.08 | 3.0 | 2.2 mL (~30 mmol) | Nucleophile / Solvent |

| NaOH (10% aq) | 40.00 | 0.5 | 2.0 mL | Catalyst |

| Ethanol (95%) | - | - | 10 mL | Co-solvent |

| Water | 18.02 | - | 20 mL | Quench/Precipitation |

Equipment:

-

50 mL Round-bottom flask (RBF)

-

Magnetic stir bar[2]

-

Addition funnel (optional, for larger scales)

-

Ice-water bath

-

Rotary evaporator[3]

Step-by-Step Methodology

Step 1: Enolate Generation

-

Charge the 50 mL RBF with acetone (2.2 mL) and ethanol (5 mL) .

-

Add 10% NaOH solution (2.0 mL) dropwise while stirring.

-

Stir at room temperature for 5–10 minutes. Note: The solution may turn slightly yellow; this is normal.

Step 2: Controlled Addition

-

Dissolve 2-bromobenzaldehyde (1.85 g) in the remaining ethanol (5 mL) .

-

Add the aldehyde solution dropwise to the stirring acetone/base mixture over 10 minutes.

-

Expert Insight: Adding the aldehyde to the excess acetone ensures that a fresh molecule of aldehyde always encounters an excess of acetone enolate, drastically reducing the probability of the product reacting a second time to form the di-condensed impurity.

-

Step 3: Reaction & Monitoring

-

Stir the mixture at room temperature (20–25°C) for 2–4 hours.

-

TLC Monitoring: Use 20% Ethyl Acetate in Hexanes.

-

Starting Material (Aldehyde): R

~ 0.6 -

Product: R

~ 0.4 (UV active, distinct dark spot) -

Stain: KMnO

(product oxidizes to brown) or UV (254 nm).

-

Step 4: Workup & Isolation

-

Once TLC indicates consumption of aldehyde, cool the flask in an ice bath.

-

Slowly add cold water (20 mL) with vigorous stirring.

-

If a solid forms: Filter the precipitate, wash with cold water (2 x 10 mL), and air dry.

-

If an oil forms (Common for ortho-isomers):

-

Extract with Dichloromethane (DCM) (3 x 15 mL) .

-

Wash combined organics with Brine (20 mL) .

-

Dry over anhydrous Na

SO -

Concentrate under reduced pressure to yield a crude yellow/beige oil or low-melting solid.

-

Purification & Characterization

Purification Strategy

The crude product often contains trace unreacted aldehyde or self-condensed acetone impurities (mesityl oxide).

-

Method A (Recrystallization): If solid, recrystallize from Ethanol/Water (9:1) or Hexane/Ethyl Acetate .

-

Method B (Column Chromatography): Recommended for high purity.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 5%

15% Ethyl Acetate in Hexanes.

-

Characterization Data (Expected)

The ortho-bromo substituent causes specific spectral shifts distinct from the para isomer.

| Technique | Diagnostic Signal | Interpretation |

| Methyl ketone (-C(O)CH | ||

| Vinyl proton ( | ||

| Vinyl proton ( | ||

| Aromatic H-3 (ortho to Br), deshielded | ||

| Carbonyl (C=O) | ||

| Alkene carbons ( | ||

| IR (Neat/KBr) | 1670–1690 cm | Conjugated Ketone (C=O) stretch |

| 1610–1620 cm | Alkene (C=C) stretch | |

| Physical State | Beige solid or viscous oil | MP: Often low (< 50°C) or oil due to ortho disruption |

Troubleshooting & Optimization ("Field-Proven Insights")

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Enolate formation is slow or reversible. | Increase base concentration slightly (to 15% NaOH) or reaction time. Ensure acetone is fresh and dry. |

| Formation of "Red Oil" | Polymerization of acetone or di-condensation. | Strictly control temperature (keep < 25°C). Reduce reaction time. Ensure excess acetone is maintained.[2] |